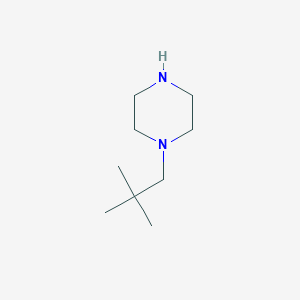

1-(2,2-Dimethylpropyl)piperazine

Description

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQUUUKPRHWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587804 | |

| Record name | 1-(2,2-Dimethylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-50-6 | |

| Record name | 1-(2,2-Dimethylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 2,2 Dimethylpropyl Piperazine

Retrosynthetic Analysis and Strategic Precursor Selection for 1-(2,2-Dimethylpropyl)piperazine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the key disconnection occurs at the C-N bond between the neopentyl group and the piperazine (B1678402) ring. This bond is typically formed through a nucleophilic substitution or reductive amination reaction.

The primary precursors identified through this analysis are:

Piperazine: A readily available and inexpensive cyclic diamine. It can be used in its free base form or as a mono-protected derivative to control reactivity and prevent undesired side reactions.

A neopentyl-containing electrophile: This could be a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) or a neopentyl aldehyde (pivaldehyde). The choice of electrophile will dictate the specific synthetic route.

The strategic selection of these precursors is crucial for an efficient synthesis. The bulky neopentyl group can present steric hindrance, influencing the choice of reaction conditions and catalysts.

Contemporary Synthetic Routes to this compound

Several synthetic methods have been developed for the preparation of monosubstituted piperazines like this compound. These can be broadly categorized into multi-step pathways and more recent one-pot procedures.

Multi-Step Synthesis Pathways for this compound

Traditional methods for synthesizing monosubstituted piperazines often involve multiple steps to ensure selectivity and avoid the formation of disubstituted byproducts. A common approach involves the use of a protecting group on one of the piperazine nitrogens. mdpi.comnih.gov

A typical multi-step synthesis would proceed as follows:

Protection of Piperazine: One of the nitrogen atoms of piperazine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This prevents the second nitrogen from reacting in the subsequent step.

Alkylation: The mono-protected piperazine is then reacted with a neopentyl electrophile, such as 1-bromo-2,2-dimethylpropane, in the presence of a base. This introduces the 2,2-dimethylpropyl group onto the unprotected nitrogen.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, this compound.

Optimized Reaction Conditions and Yield Enhancement in this compound Synthesis

To overcome the limitations of multi-step syntheses, researchers have focused on developing more efficient one-pot procedures and optimizing reaction conditions.

One-pot syntheses aim to combine multiple reaction steps into a single process, reducing waste and improving efficiency. For the synthesis of this compound, a one-pot approach could involve the direct reaction of piperazine with a neopentyl electrophile under carefully controlled conditions to favor mono-alkylation. This can be achieved by using a specific molar ratio of reactants and a suitable solvent and base. mdpi.comsci-hub.se

Another approach involves the reductive amination of piperazine with pivaldehyde. This reaction typically uses a reducing agent like sodium triacetoxyborohydride (B8407120) and is often carried out in a suitable solvent such as dichloromethane (B109758) or dichloroethane.

The use of flow chemistry has also emerged as a powerful tool for optimizing reactions. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. tue.nlresearchgate.net

| Synthetic Approach | Key Reagents | General Conditions | Advantages | Disadvantages |

| Multi-Step Synthesis (Protection-Alkylation-Deprotection) | Piperazine, Boc-anhydride, 1-Bromo-2,2-dimethylpropane, Base (e.g., Triethylamine), Acid (for deprotection) | Stepwise reaction with purification of intermediates | High selectivity for mono-substitution | Time-consuming, lower overall yield |

| One-Pot Alkylation | Piperazine, 1-Bromo-2,2-dimethylpropane, Base (e.g., K2CO3) | Controlled stoichiometry and reaction conditions | More efficient than multi-step | Potential for disubstitution |

| Reductive Amination | Piperazine, Pivaldehyde, Reducing agent (e.g., NaBH(OAc)3) | One-pot reaction in a suitable solvent | Mild reaction conditions, good yields | Requires a specific aldehyde precursor |

Advanced Chemical Transformations and Functionalization of the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the secondary amine in the piperazine ring allows for a wide range of chemical transformations and functionalizations.

Derivatization Strategies for Enhancing Bioactivity of this compound Analogues

The secondary amine of this compound is a key site for derivatization to create analogues with enhanced biological properties. Common strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Introduction of various alkyl or aryl groups through nucleophilic substitution or cross-coupling reactions.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies allow for the systematic modification of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can significantly impact its interaction with biological targets. For instance, the introduction of aromatic or heteroaromatic rings can lead to compounds with potential applications as receptor antagonists or enzyme inhibitors. nih.govnih.gov

Stereoselective Synthesis Approaches for Novel this compound Derivatives

When introducing chiral centers into the this compound scaffold, stereoselective synthesis becomes crucial, as different stereoisomers can exhibit vastly different biological activities.

Stereoselective approaches can be employed when functionalizing the piperazine ring or the appended neopentyl group. For example, if a substituent is introduced at the 3- or 5-position of the piperazine ring, chiral auxiliaries or catalysts can be used to control the stereochemistry of the newly formed chiral center.

Furthermore, if a chiral precursor is used in the initial synthesis, its stereochemistry can be preserved throughout the reaction sequence. The development of stereoselective multicomponent reactions (MCRs) has also provided efficient pathways to chiral piperazine derivatives. organic-chemistry.org

The ability to synthesize specific stereoisomers of this compound derivatives is essential for the development of new therapeutic agents with improved efficacy and reduced side effects.

Purification and Characterization Methodologies for Synthesized this compound and its Derivatives

The isolation and purification of this compound and its derivatives from reaction mixtures are critical steps to ensure high purity for subsequent applications. Following synthesis, a combination of extraction, distillation, and crystallographic techniques are typically employed. Characterization of the purified compound relies on a suite of analytical methods to confirm its identity, purity, and structural integrity.

Purification Methodologies

The purification strategy for this compound is guided by its physicochemical properties. As a liquid at room temperature with a relatively high boiling point, distillation is a primary method for its purification. For solid derivatives or for obtaining high-purity material, crystallization is often the method of choice.

Distillation:

This compound has a reported boiling point of 201.1 °C at atmospheric pressure (760 mmHg). This allows for its separation from lower or higher boiling point impurities and solvents via fractional distillation. For compounds that may be sensitive to high temperatures, vacuum distillation is a suitable alternative, allowing the substance to boil at a lower temperature. For instance, the related compound 2,2-dimethylpiperazine (B1315816) has been purified by distillation under reduced pressure (0.001-0.0015 MPa), with the main fractions collected between 35°C and 43°C. csu.edu.au

Crystallization:

A common technique for purifying piperazine derivatives involves their conversion to acid addition salts, such as hydrochloride or dihydrochloride (B599025) salts, which are often crystalline solids. acs.org These salts can be selectively precipitated from a suitable solvent, filtered, and then washed to remove soluble impurities. The free base form of this compound can then be regenerated by treating the purified salt with a base. A general procedure for the purification of piperazine involves dissolving the crude mixture in a solvent like acetone (B3395972) and adding an acid, such as acetic acid, to precipitate the piperazine diacetate salt. google.com This salt can then be isolated and converted back to the pure piperazine.

Characterization Methodologies

To confirm the structure and purity of synthesized this compound, a combination of spectroscopic and chromatographic techniques is utilized.

Physical and Chemical Properties:

Basic characterization involves the determination of fundamental physical and chemical properties.

| Property | Value |

| CAS Number | 57184-50-6 |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| Boiling Point | 201.1 °C at 760 mmHg |

| Flash Point | 60.4 °C |

| Density | 0.864 g/cm³ |

| Refractive Index | 1.449 |

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the neopentyl group (a singlet for the nine methyl protons and a singlet for the two methylene (B1212753) protons) and the piperazine ring protons. The chemical shifts and coupling patterns of the piperazine protons can provide information about the conformation of the ring. For many N-substituted piperazine derivatives, the protons on the piperazine ring typically appear as multiplets in the region of 2.3 to 3.5 ppm. acs.org

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. One would expect distinct signals for the quaternary carbon and the methyl carbons of the neopentyl group, as well as for the methylene carbons of the neopentyl group and the piperazine ring. In related piperazine derivatives, the carbon signals of the piperazine ring are typically observed in the range of 40-60 ppm. chemrxiv.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would correspond to the molecular weight of this compound. The fragmentation pattern can provide structural information, often showing characteristic losses of fragments from the neopentyl group and cleavage of the piperazine ring.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorptions would include C-H stretching vibrations for the alkyl groups and N-H stretching for the secondary amine in the piperazine ring (if present as a salt or if the second nitrogen is unsubstituted). The C-N stretching vibrations would also be observable.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and its derivatives. Since the compound lacks a strong chromophore, UV detection can be challenging. Derivatization with a UV-active agent can be employed for sensitive detection. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Gas Chromatography (GC): Given its volatility, gas chromatography, often coupled with mass spectrometry (GC-MS), is an excellent method for both the separation and identification of this compound and any volatile impurities. chemrxiv.org The retention time in GC provides a measure of the compound's identity and purity, while the mass spectrum from the MS detector confirms its structure.

While general methodologies for the purification and characterization of piperazine derivatives are well-established, specific, publicly available experimental spectra (NMR, MS) for this compound are limited in the reviewed scientific literature and databases. The characterization is often confirmed through a combination of the techniques described above, with data compared to expected values and those of closely related structures. acs.orgchemrxiv.org

Medicinal Chemistry Perspectives on 1 2,2 Dimethylpropyl Piperazine and Its Derivatives

The 1-(2,2-Dimethylpropyl)piperazine Moiety as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. The piperazine (B1678402) ring itself is widely regarded as a privileged scaffold due to its presence in a multitude of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, and anticancer agents. researchgate.net

The this compound moiety can be considered a specialized iteration of this privileged structure. The incorporation of the neopentyl group at one of the nitrogen atoms introduces a unique set of steric and electronic properties. The bulky tert-butyl group within the neopentyl substituent can serve as a "lipophilic anchor," promoting interactions with hydrophobic pockets within a target protein. This can lead to enhanced binding affinity and selectivity. Furthermore, the quaternary carbon of the neopentyl group provides steric bulk that can shield the adjacent piperazine nitrogen from metabolic enzymes, potentially improving the compound's metabolic stability and pharmacokinetic profile.

While extensive research specifically designating this compound as a standalone privileged structure is not widely documented, its presence in patented compounds and its structural similarity to other N-alkylated piperazines found in biologically active molecules suggest its potential in this regard. For instance, derivatives of N-neopentylpiperazine have been investigated in the context of developing ligands for central nervous system targets, such as serotonin (B10506) receptors. ontosight.ai The strategic placement of the this compound moiety within a larger molecule can thus be a key element in the design of novel therapeutics with improved drug-like properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies would systematically explore how modifications to different parts of the molecule impact its pharmacological profile.

Impact of Substituent Modifications on Pharmacological Profiles of this compound Analogues

For example, in the context of developing novel antipsychotic agents, the N4 position of the piperazine ring is often functionalized with aromatic or heteroaromatic moieties. The electronic properties and substitution patterns of these aromatic rings can significantly impact receptor binding. An electron-withdrawing group on the aromatic ring might enhance binding to a specific receptor subtype, while a bulky substituent could introduce selectivity by preventing binding to other, related receptors.

The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives, showcasing how different substituents at the N4 position could influence their binding affinity for a hypothetical receptor.

| Compound ID | N4-Substituent | Receptor Binding Affinity (Ki, nM) |

| 1a | Phenyl | 50 |

| 1b | 4-Chlorophenyl | 25 |

| 1c | 4-Methoxyphenyl | 75 |

| 1d | 2-Pyridyl | 40 |

| 1e | Benzyl | 150 |

This table is for illustrative purposes and does not represent actual experimental data.

Rational Design of Novel this compound-Based Lead Compounds

The insights gained from SAR studies are instrumental in the rational design of novel lead compounds with optimized pharmacological properties. By understanding which structural features are critical for activity and selectivity, medicinal chemists can design new molecules with improved therapeutic potential.

For instance, if SAR studies reveal that a 4-chlorophenyl substituent at the N4 position leads to optimal receptor binding, further modifications can be made to other parts of the molecule to enhance other desirable properties, such as solubility or metabolic stability. The neopentyl group of the this compound moiety itself can be a key component in this rational design process, providing a stable and lipophilic anchor for the molecule.

The design of novel lead compounds often involves a multi-parameter optimization process, where medicinal chemists aim to balance potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a versatile platform for this optimization process, allowing for the systematic exploration of chemical space around a central core structure.

Application of this compound as a Building Block in Complex Molecular Architectures

The this compound moiety is not only a key component of bioactive molecules but also serves as a versatile building block in the synthesis of more complex molecular architectures. Its bifunctional nature, with a secondary amine at the N4 position, allows for its incorporation into a wide range of larger structures, including heterocyclic scaffolds and macrocyclic systems.

Heterocyclic Scaffolds Incorporating the this compound Moiety

The secondary amine of this compound can be readily functionalized through a variety of chemical reactions, such as acylation, alkylation, and reductive amination. This allows for the construction of a diverse array of heterocyclic scaffolds with the this compound moiety as a key structural element.

For example, the reaction of this compound with a suitable electrophile can lead to the formation of fused heterocyclic systems, where the piperazine ring is incorporated into a larger polycyclic framework. These complex heterocyclic scaffolds can exhibit unique three-dimensional shapes and electronic properties, making them attractive candidates for targeting challenging biological targets.

The following interactive data table provides examples of heterocyclic scaffolds that could be synthesized using this compound as a starting material.

| Scaffold ID | Heterocyclic System | Synthetic Precursor |

| 2a | Pyrimido[1,2-a]piperazine | 2-Chloropyrimidine |

| 2b | Pyrido[1,2-a]piperazine | 2-Chloropyridine |

| 2c | Thiazolo[3,2-a]piperazine | 2-Bromothiazole |

This table is for illustrative purposes and does not represent actual experimental data.

Macrocyclic Systems and Conjugates Featuring this compound

Macrocycles, which are large cyclic molecules, have gained significant attention in drug discovery due to their ability to bind to challenging protein-protein interaction targets. The this compound moiety can be incorporated into macrocyclic frameworks to impart specific conformational constraints and to modulate the physicochemical properties of the macrocycle.

Furthermore, the this compound moiety can be used as a linker to conjugate other molecules, such as peptides or targeting ligands, to create bifunctional molecules with novel therapeutic applications.

Biological Activity and Pharmacological Investigations of 1 2,2 Dimethylpropyl Piperazine

In Vivo Biological Evaluation of 1-(2,2-Dimethylpropyl)piperazine and its Analogues

There are no published studies using animal models to investigate the disease-modulating effects of this compound.

No data on the efficacy or pharmacodynamics of this compound in preclinical systems is available in the public record.

Mechanistic Insights into the Biological Actions of this compound

Detailed studies elucidating the specific molecular interactions and downstream effects of this compound are currently absent from the scientific record.

Elucidation of Molecular Pathways and Signaling Cascades Modulated by this compound

There is no published research that delineates the molecular pathways or signaling cascades that may be modulated by this compound. While other piperazine-containing compounds have been shown to interact with a variety of cellular signaling pathways, including those involving G-protein coupled receptors and protein kinases, it is not possible to extrapolate these findings to this compound without direct experimental evidence. nih.gov

Gene Expression Modulation by this compound (e.g., VEGF inhibition)

Specific investigations into the effects of this compound on gene expression, including any potential for inhibition of Vascular Endothelial Growth Factor (VEGF), have not been reported in the available scientific literature. The inhibition of VEGF is a critical mechanism for some anti-angiogenic therapies in cancer treatment, and while certain complex heterocyclic compounds incorporating a piperazine (B1678402) ring have been explored for such activities, no such data exists for this compound itself. vedantu.comresearchgate.netnih.gov

Therapeutic Potential and Disease Area Research Involving 1 2,2 Dimethylpropyl Piperazine Analogues

Oncological Research and Antitumor Applications of 1-(2,2-Dimethylpropyl)piperazine Derivatives

The piperazine (B1678402) nucleus is a key pharmacophore in the design of novel anticancer agents. nih.gov Its derivatives have demonstrated potent activity against a variety of cancer types through diverse mechanisms of action.

Piperazine analogues have shown considerable promise in the treatment of solid malignant tumors. Research has demonstrated the potent antiproliferative activity of various piperazine derivatives against a range of cancer cell lines, including those from colon, prostate, breast, lung, liver, gastric, and endometrial cancers. nih.gov For instance, certain 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have exhibited significant cell growth inhibitory activity against multiple cancer cell lines. nih.gov

In other studies, novel dicarboximide derivatives containing a piperazine moiety have shown strong cytotoxic potential in leukemia and primary colon cancer cells. bohrium.com The introduction of different aryl or heteroaryl groups to the piperazine ring has been shown to influence the anticancer potential of these compounds. bohrium.com Furthermore, novel piperazine derivatives of the natural product vindoline (B23647) have demonstrated high efficacy against several types of cancer, with one derivative showing a growth percent rate of -84.40% on a colon cancer cell line. nih.gov

The table below summarizes the cytotoxic activity of selected piperazine derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line | Activity | Reference |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Liver, Breast, Colon, Gastric, Endometrial | Significant cell growth inhibition | nih.gov |

| Dicarboximide-piperazine hybrids | Leukemia (K562), Colon (HCT116) | Strong cytotoxic potential | bohrium.com |

| Vindoline-piperazine conjugate | Colon (KM12) | -84.40% growth rate | nih.gov |

| Quinoxalinyl-piperazine derivative | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition of proliferation | nih.gov |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com Several piperazine derivatives have been investigated for their anti-angiogenic properties. Mechanistic evaluations have revealed that some piperazine analogues can inhibit angiogenesis, which is crucial to a tumor cell's ability to grow and spread. nih.gov For example, a novel piperazine derivative, 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (B13117322) (BAMC), has been shown to down-regulate the formation of new vasculature and inhibit the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. google.com

The inhibition of angiogenesis by piperazine derivatives can be a key component of their antitumor activity, preventing the delivery of oxygen and nutrients to the tumor and hindering its expansion and the metastatic process. uni-regensburg.de

The use of piperazine derivatives in combination with other established anticancer drugs has shown synergistic inhibitory effects. For example, a quinoxalinyl–piperazine derivative has demonstrated a synergistic effect when combined with taxanes like paclitaxel, the platinum derivative cisplatin, the topoisomerase II selective agent doxorubicin, gemcitabine, and fluorouracil. nih.gov This suggests that piperazine analogues could enhance the efficacy of existing chemotherapy regimens.

Furthermore, the combination of certain piperazine derivatives with established anticancer drugs like cytosine arabinoside and mithramycin has resulted in a significant increase in cancer cell death, indicating synergistic drug interactions. iiarjournals.org This highlights the potential of piperazine-based compounds to be used in combination therapies to overcome drug resistance and improve treatment outcomes in cancer. google.com

Investigations into this compound in Metabolic Disorders

Piperazine derivatives have also emerged as a promising class of compounds for the management of metabolic disorders, particularly diabetes mellitus. mdpi.com

Diabetic retinopathy, a common microvascular complication of diabetes, is a leading cause of blindness. researchgate.net Research into novel therapies has explored the potential of piperazine derivatives. For instance, thieno[2,3-d]pyrimidines with piperazine analogues have been investigated as inhibitors of atypical protein kinase C (aPKC), a signaling molecule implicated in the control of retinal vascular permeability. nih.gov Certain piperazine analogues within this class have shown a robust response in reducing VEGF-induced permeability in retinal endothelial cells, suggesting their potential to treat conditions like diabetic macular edema. nih.gov

Additionally, sorbitol dehydrogenase inhibitors containing a piperazine scaffold have been patented for their utility in the treatment of various diabetic complications, including diabetic retinopathy, nephropathy, and neuropathy. google.com These compounds work by inhibiting the formation of fructose (B13574) from sorbitol, a pathway implicated in the pathogenesis of diabetic complications.

Several piperazine derivatives have been identified as new antidiabetic compounds with the ability to modulate glucose homeostasis. nih.govacs.orgacs.org For example, a series of 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines has been shown to improve glucose tolerance in animal models of type II diabetes. nih.govacs.org The most active compounds in these studies demonstrated a significant increase in insulin (B600854) secretion. nih.govacs.org

Furthermore, piperazine sulfonamide analogues have been synthesized and evaluated as α-amylase inhibitors, an enzyme involved in carbohydrate digestion. researchgate.net Several of these compounds exhibited significant inhibitory effects, suggesting their potential to lower postprandial blood glucose levels. researchgate.net A patent for piperidine (B6355638) and piperazine derivatives also highlights their potential use in treating diabetes, impaired glucose tolerance, and impaired fasting glucose, indicating their role in managing abnormal glucose homeostasis. google.com

The following table provides an overview of the role of selected piperazine derivatives in metabolic disorder research.

| Derivative Type | Therapeutic Target/Application | Mechanism of Action | Reference |

| Thieno[2,3-d]pyrimidine-piperazine analogues | Diabetic Retinopathy | Inhibition of atypical protein kinase C (aPKC) | nih.gov |

| Sorbitol dehydrogenase inhibitors with piperazine | Diabetic Complications | Inhibition of sorbitol dehydrogenase | google.com |

| 1-Benzyl-4-alkyl-2-(imidazolinyl)piperazines | Type II Diabetes | Improvement of glucose tolerance, increased insulin secretion | nih.govacs.org |

| Piperazine sulfonamide analogues | Type II Diabetes | α-amylase inhibition | researchgate.net |

Anti-inflammatory and Immunomodulatory Research with this compound Analogues (e.g., rheumatoid arthritis)

A study on novel flavone-based piperazine derivatives demonstrated significant inhibitory activity against pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov These cytokines are pivotal in the pathogenesis of rheumatoid arthritis. Certain synthesized compounds exhibited up to 87% inhibition of TNF-α and 93% inhibition of IL-6 at a concentration of 10 µM, which is comparable to the standard drug dexamethasone. nih.gov

Another investigation into a new piperazine derivative, LQFM202, revealed its ability to reduce polymorphonuclear cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model. researchgate.net Furthermore, LQFM202 was found to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are crucial mediators of inflammation. researchgate.net The inhibition of these enzymes is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) used in the management of rheumatoid arthritis. mdpi.com

The potential for developing piperazine-based compounds for rheumatoid arthritis is also suggested by studies exploring their antimicrobial properties against pathogens that may contribute to the symptoms of the disease. nih.gov

Table 1: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Flavone-piperazine derivatives (5c, 5g, 5h, 10l, 10m, 10n, 10r) | TNF-α and IL-6 inhibition | Up to 87% TNF-α and 93% IL-6 inhibition at 10 µM. | nih.gov |

| LQFM202 | Carrageenan-induced pleurisy | Reduced polymorphonuclear cells (34%), myeloperoxidase activity (53%), TNF-α (47%), and IL-1β (58.8%). | researchgate.net |

| LQFM202 | Enzyme inhibition | Inhibited COX-1 (IC50 = 3499 µM), COX-2 (IC50 = 1565 µM), and 5-LOX (IC50 = 1343 µM). | researchgate.net |

This table is for illustrative purposes and includes data for various piperazine derivatives, not specifically this compound analogues, due to a lack of available data.

Other Emerging Therapeutic Applications under Investigation for this compound

The versatile nature of the piperazine scaffold has led to its exploration in a multitude of other therapeutic areas beyond inflammation. While specific research on this compound is limited, the investigation of its analogues and other piperazine derivatives points towards several promising avenues of research.

Central Nervous System (CNS) Disorders: Piperazine derivatives have been extensively studied for their effects on the central nervous system. They are core components of drugs used to treat anxiety, depression, and psychosis. nih.gov For instance, certain arylpiperazine derivatives act as antagonists or agonists at various serotonin (B10506) receptors, which are key targets in the treatment of neurological and psychiatric disorders. nih.gov Research into piperazine hydrazide derivatives has suggested their potential as CNS-active antidepressants with MAO-A inhibitory activity. cuestionesdefisioterapia.com Furthermore, novel piperazine derivatives are being investigated for their potential in treating Alzheimer's disease by acting as selective activators of TRPC6 channels, which may help in restoring synaptic function. acs.orgnih.gov

Cancer: The anti-proliferative activity of piperazine derivatives against various cancer cell lines has been a significant area of research. researchgate.netnih.gov Arylpiperazine derivatives, for example, have shown cytotoxic effects against prostate and breast cancer cells. nih.gov Novel vindoline-piperazine conjugates have demonstrated potent antiproliferative effects against a panel of 60 human tumor cell lines, with some compounds showing low micromolar growth inhibition values. nih.gov The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell growth and survival. csic.es

Antimicrobial and Antifungal Activities: Several studies have reported the significant antibacterial and antifungal properties of piperazine derivatives. silae.it These compounds have been tested against a range of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. silae.it

Table 2: Investigated Therapeutic Areas for Piperazine Derivatives

| Therapeutic Area | Example of Investigated Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Central Nervous System | Antidepressant, Anxiolytic, Antipsychotic, Alzheimer's Disease | Modulation of serotonin receptors, MAO-A inhibition, TRPC6 activation. | nih.govacs.orgnih.govcuestionesdefisioterapia.comnih.gov |

| Oncology | Anticancer | Cytotoxic effects against various cancer cell lines (prostate, breast, etc.), induction of apoptosis. | researchgate.netnih.govnih.govcsic.es |

| Infectious Diseases | Antibacterial, Antifungal | Activity against various pathogenic bacteria and fungi. | silae.it |

| Diabetes | DPP-IV Inhibition | Some derivatives show potential as dipeptidyl peptidase-IV inhibitors for the treatment of diabetes. | nih.gov |

This table summarizes the broad therapeutic potential of the piperazine class of compounds, as direct data on this compound is limited.

Advanced Analytical and Computational Methodologies for 1 2,2 Dimethylpropyl Piperazine Research

Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation

Ensuring the purity and confirming the identity of 1-(2,2-dimethylpropyl)piperazine are fundamental prerequisites for any scientific investigation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstone techniques for these purposes. rdd.edu.iqresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of piperazine (B1678402) derivatives. researchgate.net A reversed-phase HPLC method, often coupled with a UV detector, can be employed to determine the purity of this compound. researchgate.net For compounds like piperazine that lack a strong UV chromophore, derivatization with an agent such as dansyl chloride can be utilized to enhance detection. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used, which does not require the analyte to have a chromophore. researchgate.net Hydrophilic Interaction Chromatography (HILIC) is another HPLC mode that has proven effective for the separation of polar compounds like piperazine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both the separation and identification of volatile and semi-volatile compounds. researchgate.netrsc.org For this compound, a GC-MS method would provide detailed information on its molecular weight and fragmentation pattern, which serves as a fingerprint for its identity. researchgate.net The mass spectrum can differentiate it from other structurally similar piperazine analogues. researchgate.net

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for the structural elucidation of this compound. nih.gov NMR provides precise information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. Infrared (IR) spectroscopy can also be used to identify the functional groups present in the molecule. unodc.org

Table 1: Chromatographic and Spectroscopic Methods for Piperazine Analysis

| Technique | Application | Key Considerations |

| HPLC | Purity assessment, quantification | Choice of stationary phase (e.g., C18, HILIC), mobile phase composition, and detector (UV, ELSD). researchgate.netresearchgate.net |

| GC-MS | Identification, purity, structural elucidation | Derivatization may be necessary for non-volatile compounds; mass spectral library matching. researchgate.netrsc.org |

| NMR | Structural confirmation, stereochemistry | ¹H and ¹³C NMR are standard; 2D NMR techniques for complex structures. nih.gov |

| IR | Functional group identification | Comparison with reference spectra. unodc.org |

Mass Spectrometry-Based Approaches for Metabolite Identification

Understanding the metabolic fate of this compound is crucial for assessing its potential biological activity and safety. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying and characterizing metabolites. nih.govnih.gov

In vitro studies using liver microsomes (human or rat) or other subcellular fractions can simulate the metabolic processes in the body. nih.govrsc.org The metabolites formed are then separated by LC and detected and identified by a mass spectrometer. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information. nih.gov Common metabolic pathways for piperazine derivatives include N-dealkylation, N-oxidation, hydroxylation of the aromatic or aliphatic parts, and glucuronidation. nih.govnih.govnih.gov For instance, studies on other piperazine derivatives have shown that the piperazine ring can undergo bioactivation to form reactive iminium ions. rsc.org

Table 2: Common Metabolic Reactions for Piperazine Derivatives

| Metabolic Reaction | Description |

| N-Dealkylation | Removal of the 2,2-dimethylpropyl group. nih.gov |

| N-Oxidation | Addition of an oxygen atom to one of the nitrogen atoms of the piperazine ring. nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the piperazine ring or the alkyl substituent. nih.gov |

| Glucuronidation | Conjugation with glucuronic acid, a phase II metabolic reaction. nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are increasingly used to predict the properties and interactions of molecules like this compound, guiding experimental research and accelerating the discovery process. dntb.gov.uantis.gov

Ligand-Protein Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govrsc.orgnih.govmdpi.comnih.gov This can provide insights into the potential biological targets of this compound and the key interactions driving its binding. nih.govrsc.org For example, docking studies on other piperazine derivatives have been used to understand their binding to various receptors, such as sigma receptors and G-protein coupled receptors. nih.govnih.govacs.org

Molecular dynamics (MD) simulations are then used to study the stability of the ligand-protein complex over time. nih.govmanchester.ac.uknih.govresearchgate.net MD simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov These simulations can help to refine the binding mode predicted by docking and provide a more accurate understanding of the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.govepa.govnih.gov While a QSAR model for this compound itself would require data on a series of related derivatives, existing QSAR models for other piperazine derivatives can provide valuable information. These models can identify the key structural features that influence a particular biological activity, which can guide the design of new, more potent, or selective compounds based on the this compound scaffold. nih.govnih.gov

Cheminformatics and Data Mining in Research

Cheminformatics and data mining play a crucial role in modern drug discovery and chemical research. nih.gov By analyzing large chemical and biological datasets, researchers can identify trends and patterns that may not be apparent from individual experiments. For this compound research, cheminformatics tools can be used to:

Search for structurally similar compounds: This can help to identify compounds with known biological activities, providing clues about the potential targets of this compound.

Predict physicochemical properties: Properties such as solubility, lipophilicity, and membrane permeability can be predicted using computational models, which is important for assessing the drug-likeness of the compound.

Analyze structure-activity relationships: By mining data from public and private databases, it is possible to build predictive models for the activity and toxicity of new compounds.

The integration of these advanced analytical and computational methodologies provides a powerful platform for the comprehensive investigation of this compound, from its fundamental chemical properties to its potential biological interactions and metabolic fate.

Future Research on this compound: Unlocking Therapeutic Potential

The unique structural characteristics of this compound, a synthetic compound featuring a piperazine ring coupled with a neopentyl group, position it as a molecule of interest for future therapeutic development. While extensive research on this specific compound is not yet widely available in peer-reviewed literature, the broader landscape of piperazine chemistry provides a strong foundation for exploring its potential in several key areas of drug discovery and development. The bulky and lipophilic neopentyl group is expected to influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of metabolic stability and target engagement.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(2,2-Dimethylpropyl)piperazine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves alkylation of the piperazine core using 2,2-dimethylpropyl halides or tosylates. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Stoichiometry : A 1.2–1.5 molar excess of the alkylating agent relative to piperazine minimizes unreacted starting material .

- Purification : Normal-phase chromatography (e.g., silica gel with 10% methanol/ammonium hydroxide) effectively isolates the product .

Basic: What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Answer:

Structural validation requires a combination of techniques:

- 1H NMR : Peaks for the piperazine protons (δ 2.3–3.1 ppm) and the 2,2-dimethylpropyl group (δ 0.9–1.1 ppm for methyl groups) confirm substitution .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]+) verify molecular formula .

- IR Spectroscopy : Absence of N-H stretches (~3300 cm⁻¹) confirms alkylation of the piperazine nitrogen .

Advanced: How do structural modifications to the piperazine ring or alkyl chain influence the biological activity of this compound derivatives?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) enhance lipophilicity, improving blood-brain barrier penetration but may reduce selectivity .

- Substituent Position : Bulky groups like 2,2-dimethylpropyl reduce metabolic degradation compared to linear alkyl chains .

- Piperazine Functionalization : Introducing electron-withdrawing groups (e.g., chloroacetyl) can modulate receptor binding affinity, as seen in dopamine transporter ligands .

Advanced: What in vitro models are suitable for evaluating the pharmacological potential of this compound derivatives?

Answer:

- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]GBR 12935) quantify affinity for targets like the dopamine transporter (DAT) .

- Microdialysis : Measures extracellular dopamine levels in rodent striatal tissue to assess neurochemical effects .

- Enzyme Inhibition Assays : Evaluate interactions with cytochrome P450 isoforms (e.g., CYP2D6) to predict metabolic stability .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions (e.g., with DAT or serotonin transporters) to identify binding poses and key residues .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental redox behavior .

- Pharmacophore Modeling : Identifies essential structural features (e.g., hydrophobic alkyl chains) for target engagement .

Basic: What HPLC conditions ensure high-purity analysis of this compound?

Answer:

- Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm particle size) .

- Mobile Phase : Gradient of acetonitrile (20% to 80%) in 0.1% trifluoroacetic acid over 30 minutes .

- Detection : UV absorbance at 254 nm for piperazine derivatives .

Advanced: What factors influence the stability of this compound during storage?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation .

- Moisture : Use desiccants to avoid hydrolysis of the alkyl-piperazine bond .

- Light : UV exposure can induce radical-mediated decomposition; inert gas (N₂) purging minimizes oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.